molecular formula C21H23N3O4 B7687185 N-benzyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

N-benzyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

Cat. No.: B7687185
M. Wt: 381.4 g/mol
InChI Key: VYWLQFSDXZQLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

N-benzyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-24(14-15-7-5-4-6-8-15)20(25)12-11-19-22-21(23-28-19)16-9-10-17(26-2)18(13-16)27-3/h4-10,13H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWLQFSDXZQLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, boronic acids, and palladium catalysts for coupling reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Agriculture: It has been explored as a potential pesticide or herbicide due to its ability to disrupt specific biochemical pathways in pests and weeds.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine
  • 3,4-Dimethoxybenzyl alcohol
  • N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness

N-benzyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.